Home > Products > Building Blocks P12981 > Quinuclidin-4-ylmethanamine
Quinuclidin-4-ylmethanamine - 67496-78-0

Quinuclidin-4-ylmethanamine

Catalog Number: EVT-1209330
CAS Number: 67496-78-0
Molecular Formula: C8H16N2
Molecular Weight: 140.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinuclidin-4-ylmethanamine and its derivatives have been the subject of extensive research due to their diverse pharmacological properties and potential therapeutic applications. These compounds have been explored for their roles in malaria treatment, as antihypertensive agents, muscarinic receptor antagonists, squalene synthase inhibitors, antiproliferative agents, and as agonists of alpha7 nicotinic acetylcholine receptors. The structural modifications of quinuclidine derivatives have led to the discovery of compounds with selective activity and reduced side effects, making them promising candidates for drug development.

Applications in Various Fields

Malaria Treatment

The search for new antimalarial agents has led to the development of quinuclidine derivatives such as WR621308, which has shown single-dose efficacy against malaria with substantially lower permeability across cell monolayers than mefloquine, suggesting its potential use in intermittent preventative treatment (IPTx)1.

Antihypertensive Agents

Quinuclidine derivatives have been synthesized and evaluated for their antihypertensive properties, with some compounds significantly reducing blood pressure in animal models, indicating their potential as antihypertensive medications3.

Muscarinic Receptor Antagonists

Quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives have been designed as muscarinic M3 receptor antagonists, showing promise for the treatment of overactive bladder symptoms with fewer side effects such as dry mouth4.

Cholesterol-Lowering Agents

Quinuclidine derivatives with phenothiazine moieties have been evaluated as squalene synthase inhibitors, demonstrating the ability to lower plasma cholesterol and triglyceride levels, which could lead to the development of superior hypocholesterolemic agents5.

Anticancer Agents

Novel quinuclidine analogues have been synthesized and shown to exhibit antiproliferative effects against various human cancer cell lines, suggesting their potential as anticancer agents6.

Cognitive Enhancers

Quinuclidine benzamides have been identified as alpha7 nicotinic acetylcholine receptor agonists, with compounds like PNU-282987 showing the ability to improve cognitive deficits in animal models, indicating their potential use in treating cognitive disorders7.

Isonipecotamide

  • Relevance: Isonipecotamide serves as a key precursor in one of the synthetic routes described in for the preparation of orthogonally protected derivatives of quinuclidin-4-ylmethanamine. The structural similarity lies in the piperidine ring, with isonipecotamide possessing a carboxamide group at the 4-position, which can be further transformed to yield the methanamine moiety found in quinuclidin-4-ylmethanamine.

Isonipecotic Acid

  • Relevance: Similar to isonipecotamide, isonipecotic acid is also utilized as a starting material in an alternative synthetic route described in for the preparation of protected derivatives of quinuclidin-4-ylmethanamine. It shares the same core piperidine structure as quinuclidin-4-ylmethanamine, with a carboxylic acid group at the 4-position that can be manipulated to obtain the desired methanamine functionality.

Phenyl(quinuclidin-4-yl)methanone

  • Relevance: This compound represents a direct precursor to quinuclidin-4-ylmethanamine, differing only by the presence of a benzoyl group attached to the methanamine moiety . This benzoyl group can be easily removed through simple chemical transformations to obtain the target compound.

Umeclidinium Bromide

  • Relevance: This drug is synthesized from quinuclidin-4-ylmethanamine via a multi-step process that involves attaching a complex substituent to the methanamine nitrogen . This highlights the utility of quinuclidin-4-ylmethanamine as a crucial building block for synthesizing more complex molecules with therapeutic applications.
Synthesis Analysis

Synthetic Routes

Quinuclidin-4-ylmethanamine can be synthesized through several methods, with one common approach involving the reduction of 4-cyanoquinuclidine using lithium aluminum hydride in tetrahydrofuran. The reaction is typically performed at room temperature and is quenched with sodium sulfate decahydrate to yield the desired product .

In industrial settings, this synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The reduction process can also be optimized by adjusting reaction conditions such as temperature, pressure, and concentration of reactants.

Key Parameters

  1. Starting Material: 4-cyanoquinuclidine
  2. Reducing Agent: Lithium aluminum hydride
  3. Solvent: Tetrahydrofuran
  4. Quenching Agent: Sodium sulfate decahydrate
  5. Reaction Temperature: Room temperature
Molecular Structure Analysis

Quinuclidin-4-ylmethanamine features a bicyclic structure characteristic of quinuclidine derivatives. The compound consists of a quinuclidine ring system with a methanamine group attached at the 4-position. The presence of the amine functional group contributes to its reactivity and biological activity.

Structural Data

  • Molecular Formula: C8H18Cl2N2C_8H_{18}Cl_2N_2
  • Molecular Weight: 213.15 g/mol
  • Functional Groups: Bicyclic amine, primary amine

The structural configuration allows for various interactions with biological targets, making it a valuable compound in pharmacological research.

Chemical Reactions Analysis

Quinuclidin-4-ylmethanamine undergoes several chemical reactions, including:

  1. Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide to yield products like quinuclidin-4-ylmethanone.
  2. Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: The amine group can participate in nucleophilic substitution reactions where it is replaced by other functional groups.

Reaction Conditions

  • Oxidation Conditions: Potassium permanganate in an acidic medium.
  • Reduction Conditions: Lithium aluminum hydride in tetrahydrofuran.
  • Substitution Conditions: Alkyl halides in the presence of a base.

These reactions highlight the versatility of quinuclidin-4-ylmethanamine as a synthetic intermediate in organic chemistry.

Mechanism of Action

The mechanism of action for quinuclidin-4-ylmethanamine primarily involves its interaction with cholinergic receptors and enzymes such as acetylcholinesterase and butyrylcholinesterase. This interaction enhances cholinergic transmission by inhibiting the breakdown of acetylcholine, leading to increased levels of this neurotransmitter at synaptic clefts.

Relevant Data

Research indicates that quinuclidin-4-ylmethanamine derivatives exhibit significant binding affinity to cholinesterase enzymes, which is critical for their potential use in treating neurodegenerative diseases such as Alzheimer's disease . Molecular docking studies have shown how these compounds fit into the active sites of cholinesterases, providing insights into their binding interactions and efficacy .

Physical and Chemical Properties Analysis

Quinuclidin-4-ylmethanamine exhibits several notable physical and chemical properties:

These properties contribute to its utility in various scientific applications.

Applications

Quinuclidin-4-ylmethanamine has diverse applications across different fields:

  1. Medicinal Chemistry: Used in the development of anticholinesterase drugs for treating cognitive disorders.
  2. Organic Synthesis: Serves as a building block for synthesizing various organic compounds and pharmaceuticals.
  3. Biological Research: Employed in studies related to enzyme inhibition and receptor binding dynamics.
  4. Industrial Applications: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity .
Introduction to Quinuclidin-4-ylmethanamine

Historical Context and Discovery of Bicyclic Quinuclidine Derivatives

The quinuclidine scaffold (1-azabicyclo[2.2.2]octane) represents a privileged structure in medicinal chemistry, with roots tracing back to the isolation of cinchona alkaloids in the early 19th century. Quinine and quinidine, naturally occurring quinuclidine-containing compounds extracted from Cinchona bark, served as early antimalarial agents and provided the foundational template for synthetic derivatives [3]. These alkaloids feature a quinoline group linked to a quinuclidine ring through a hydroxymethylene bridge, with the quinuclidine nitrogen serving as a critical pharmacophore [3]. The structural uniqueness of these natural products stimulated extensive research into synthetic quinuclidine derivatives, leading to the development of diverse therapeutic agents.

The mid-20th century witnessed deliberate chemical exploration of the quinuclidine system, driven by its advantageous physicochemical properties. Quinuclidine's rigid, cage-like bicyclic structure enforces a well-defined three-dimensional orientation of its nitrogen atom, which exhibits notably high basicity (pKa ~11) compared to monocyclic tertiary amines [1]. This property enhances protonation under physiological conditions, making quinuclidine derivatives effective as cationic ligands or catalysts. By the 1970s-1990s, numerous synthetic quinuclidine-based drugs emerged, including solifenacin (urinary antispasmodic), palonosetron (anti-emetic), and azasetron (5-HT₃ antagonist) [5]. The evolution continued with advanced derivatives like the antimicrobial quinuclidinium oximes and the α7 nicotinic acetylcholine receptor modulators, demonstrating the scaffold's adaptability to diverse therapeutic targets [5] [3].

Table 1: Evolution of Key Quinuclidine Derivatives in Medicinal Chemistry

EraRepresentative CompoundStructural FeaturesTherapeutic Application
Natural Products (1820s)QuinineQuinoline-quinuclidine hybridAntimalarial
Early Synthetic (1960-1990)Benzoclidine3-Substituted quinuclidineAntispasmodic
Modern Derivatives (2000s)AvibactamQuinuclidine-carboxamideβ-Lactamase inhibitor
Recent Innovations (2010s)Quinuclidinium oximesN-alkylaryl quaternary saltsAntimicrobial
Functionalized AnalogsQuinuclidin-4-ylmethanamine4-Aminomethyl substitutionMultitarget scaffold

Structural Uniqueness of Quinuclidin-4-ylmethanamine in Heterocyclic Chemistry

Quinuclidin-4-ylmethanamine (CAS# 67496-78-0) exemplifies a strategically functionalized derivative where the methanamine (-CH₂NH₂) group extends from the bridgehead carbon at position 4 of the quinuclidine nucleus. This configuration creates a distinctive spatial arrangement with three key features:

  • Bridgehead Functionalization: Unlike natural quinuclidines typically substituted at C3, the C4 position offers a unique vector for pharmacophore attachment. The bridgehead carbon anchors the methanamine group in a sterically exposed orientation perpendicular to the bicyclic plane, enabling unhindered interactions with biological targets [4]. The molecular formula C₈H₁₆N₂ (MW: 140.23 g/mol) incorporates both the rigid bicyclic framework and the flexible aminomethyl tail, creating a hybrid structural motif [6].

  • Stereoelectronic Properties: The quinuclidine nitrogen's high basicity (predicted pKa ~11) facilitates protonation, generating a permanent positive charge under physiological conditions. Meanwhile, the primary amine (pKa ~9-10) provides a second ionizable center, yielding dicationic species at neutral pH. This electronic profile enhances solubility and facilitates ionic interactions with enzymes or receptors [4]. Computational studies indicate a topological polar surface area (TPSA) of 29.26 Ų and moderate lipophilicity (consensus Log Pₒ/𝓌: 1.18), suggesting favorable membrane permeability balanced with aqueous solubility [4].

  • Conformational Restriction & Chirality: The [2.2.2] bicyclic system locks the quinuclidine nitrogen in a pseudo-equatorial configuration, eliminating conformational flexibility around the basic center. While quinuclidin-4-ylmethanamine itself lacks chiral centers, its synthesis from chiral precursors or incorporation into chiral environments can yield enantiopure derivatives. This structural constraint differentiates it from flexible linear diamines, reducing entropy penalties upon target binding [1]. The quinuclidine scaffold adopts a chair-chair conformation with C₂ᵥ symmetry along the C4-N axis, positioning the methanamine group for optimal engagement with deep binding pockets [6].

Table 2: Key Molecular Properties of Quinuclidin-4-ylmethanamine

PropertyValue/CharacteristicSignificance
Molecular FormulaC₈H₁₆N₂Balanced carbon/nitrogen ratio
Molecular Weight140.23 g/molOptimal for CNS permeability
Hydrogen Bond Donors1 (NH₂)Target interaction capability
Hydrogen Bond Acceptors2 (quinuclidine N, NH₂)Solubility and binding
Topological Polar Surface Area29.26 ŲModerate membrane permeability
Calculated Log Pₒ/𝓌 (Consensus)1.18Balanced lipophilicity
Aqueous Solubility (Predicted)1.54 - 14.6 mg/mLFavorable for formulation
Ionization State (pH 7.4)DicationicEnhanced target affinity

The structural uniqueness of quinuclidin-4-ylmethanamine is further evidenced by its synthetic versatility. The primary amine serves as a handle for derivatization through acylation, reductive amination, or urea formation, enabling the generation of diverse chemical libraries. Recent antimicrobial studies demonstrate that quaternary quinuclidinium analogs (e.g., N-benzyl derivatives) exhibit potent activity against multidrug-resistant Pseudomonas aeruginosa and Klebsiella pneumoniae (MIC values as low as 0.25 μg/mL), validating the pharmacological potential of advanced quinuclidine derivatives [5]. This positions quinuclidin-4-ylmethanamine as a versatile intermediate for developing targeted therapeutics against challenging biological targets.

Properties

CAS Number

67496-78-0

Product Name

Quinuclidin-4-ylmethanamine

IUPAC Name

1-azabicyclo[2.2.2]octan-4-ylmethanamine

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

InChI

InChI=1S/C8H16N2/c9-7-8-1-4-10(5-2-8)6-3-8/h1-7,9H2

InChI Key

LCFNGTOKBVGQNC-UHFFFAOYSA-N

SMILES

C1CN2CCC1(CC2)CN

Canonical SMILES

C1CN2CCC1(CC2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.